6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C₉H₇NO₂S and a molecular weight of 193.23 g/mol . It is a crystalline powder with a melting point of 62-66°C . This compound is known for its unique structure, which includes an isothiocyanate group attached to a dihydrobenzodioxine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to increase yield and efficiency. Safety measures are also crucial due to the potential hazards associated with isothiocyanate compounds.
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although detailed studies on these reactions are limited.
Cycloaddition Reactions: The isothiocyanate group can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Cycloaddition Reagents: Alkenes and alkynes are used in cycloaddition reactions.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Thiocarbamate Derivatives: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine involves its ability to react with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . This reactivity is the basis for its biological activities and its use in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: The parent compound without the isothiocyanate group.
Phenyl Isothiocyanate: A simpler isothiocyanate compound used in similar reactions.
1,4-Benzodioxane Derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both the isothiocyanate group and the dihydrobenzodioxine ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALNNFRLHRAJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379867 | |
Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141492-50-4 | |
Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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